molecular formula C3H4O4 B1345601 Malonic acid-d4 CAS No. 813-56-9

Malonic acid-d4

Cat. No. B1345601
CAS RN: 813-56-9
M. Wt: 108.09 g/mol
InChI Key: OFOBLEOULBTSOW-BGOGGDMHSA-N
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Description

Malonic acid-d4, also known as Propanedioic-2,2-d2 acid-1,3-d2 or Tetradeuteriomalonic acid, is a compound with the linear formula CD2(CO2D)2 . It has a molecular weight of 108.09 .


Synthesis Analysis

A novel synthetic pathway of malonic acid has been designed, where oxaloacetate, an intermediate of the cytoplasmic reductive tricarboxylic acid (rTCA) pathway, is converted to malonic semialdehyde and then to malonic acid . This pathway is sequentially catalyzed by α-keto decarboxylase and malonic semialdehyde dehydrogenase . Another study reported a synthetic route to malonic acid half thioesters (MAHTs) and oxyesters (MAHOs), with an unexpectedly large difference in enolization chemistry between MAHTs and MAHOs .


Molecular Structure Analysis

The molecular structure of Malonic acid-d4 includes 10 bonds in total. There are 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 2 carboxylic acids (aliphatic), and 2 hydroxyl groups .


Chemical Reactions Analysis

Malonic acid-d4 reacts as a typical carboxylic acid, forming amide, ester, anhydride, and chloride derivatives . In the green Knoevenagel reaction of benzaldehyde and malonic acid, the carbon–carbon formation reaction is catalyzed by a double Schiff base formed by benzaldehyde and ammonia .


Physical And Chemical Properties Analysis

Malonic acid-d4 has a molecular weight of 108.09 g/mol . It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 74.6 Ų .

Scientific Research Applications

Reactive Extraction and Separation Processes

Malonic acid plays a crucial role in separation processes. Dhongde et al. (2019) conducted an experimental study on the recovery of malonic acid by reactive extraction, investigating the effects of tributyl phosphate concentration and malonic acid concentration. Fourier transform infrared spectroscopy validated the formation of significant bonds among extractant–diluents–acid complexation systems, highlighting the efficiency of this extraction process (Dhongde, De, & Wasewar, 2019).

Photovoltaic Applications

In the realm of dye-sensitized solar cells (DSSCs), Gupta et al. (2015) explored the performance of carbazole-phenothiazine dyads bearing malonic acid as an anchoring group. They found that malonic acid as an anchoring group improved photovoltaic performances, indicating its potential for enhancing the efficiency of organic dyes in solar cell applications (Gupta et al., 2015).

Green Chemistry

Gontrani, Plechkova, and Bonomo (2019) studied the properties of a deep eutectic solvent (DES) formed by choline chloride and malonic acid, underlining its applications in green chemistry methodologies. They emphasized the importance of avoiding heating during the preparation of malonic DES due to its sensitivity to thermal treatment, which leads to decarboxylation beyond 60 °C (Gontrani, Plechkova, & Bonomo, 2019).

Biotechnological Production

The biotechnological production of malonic acid has been explored as a sustainable alternative. Gu et al. (2022) designed a novel artificial synthetic pathway for malonic acid production in Myceliophthora thermophila, demonstrating the potential of engineering biological systems for renewable production of this valuable compound (Gu et al., 2022).

Safety And Hazards

Malonic acid-d4 is classified as causing serious eye irritation (Category 2A, H319) according to the safety data sheet . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

A novel biological pathway for producing malonic acid from renewable resources has been proposed . The Global Malonic Acid Market is anticipated to reach a valuation of USD 117.1 million by 2023, with a steady CAGR of 3.1% projected for the forecast period (2023-2032) .

properties

IUPAC Name

dideuterio 2,2-dideuteriopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i1D2/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOBLEOULBTSOW-BGOGGDMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O[2H])C(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30231042
Record name (2H2)Malonic (2H2)acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30231042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Malonic acid-d4

CAS RN

813-56-9
Record name Propanedioic-2,2-d2 acid-1,3-d2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=813-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H2)Malonic (2H2)acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H2)Malonic (2H2)acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30231042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2H2]malonic [2H2]acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.260
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
LD Kispert, PS Wang - The Journal of Physical Chemistry, 1974 - ACS Publications
… The intense deuterium eldor lines (upward of 40% of the esr height) of irradiated malonic acid-d4 were found to result from the torsional motion of the CD2-group in-CDaCOOD. This …
Number of citations: 5 pubs.acs.org
J Krzystek, AB Kwiram, AL Kwiram - The Journal of Physical …, 1995 - ACS Publications
… Phase-detected EDNMR spectra of the malonic acid-d4 crystal with the magnetic field in the b*… Temperature changes in the EDNMR spectrum of the malonic acid-d4 crystal. The crystal …
Number of citations: 8 pubs.acs.org
Y Sensui, K Tomura, I Nakakuki, H Suzuki - Journal of radioanalytical and …, 1987 - Springer
… Figure 2 shows the plots of the yields of 13NH3 against the cubic root of molar ratio, [D20/malonic acid-d43, ie, the distance between the malonic acid-d4 molecules in the targets. As …
Number of citations: 6 link.springer.com
AP Gray, RC Lord - The Journal of Chemical Physics, 1957 - pubs.aip.org
… (2) The final malonic acid-d4 which was contained in a 250-ml long-necked flask, was dried, detached from the vacuum system, fixed to a simple still head and heated to 150C with an …
Number of citations: 206 pubs.aip.org
JE Kyle, KG Stratton, EM Zink, YM Kim, KJ Bloodsworth… - Scientific data, 2021 - nature.com
… Samples were transferred to MμlTI SafeSeal Sorenson microcentrifuge tubes to which 50 μL of GC-MS internal standards (malonic acid-d4, fructose 13C6, L-tryptophan-d5, lysine-d4, …
Number of citations: 13 www.nature.com
AK Khitrin, C Canlet, BM Fung - Solid State Nuclear Magnetic Resonance, 2001 - Elsevier
… As an example, the spectra of a mixture of malonic acid-d4 and 4 -cyanobiphenyl 6-deuterohexanoate [18] are shown in Fig. 4. The three sets of subspectra with corresponding SSBs …
Number of citations: 1 www.sciencedirect.com
ML Kaplan, ML Manion, HD Roth - The Journal of Physical …, 1974 - ACS Publications
… The intense deuterium eldor lines (upward of 40% of the esr height) of irradiated malonic acid-d4 were found to result from the torsional motion of the CD2- group in -CDaCOOD. This …
Number of citations: 8 pubs.acs.org
GJ Adriaenssens, JL Bjorkstam - The Journal of Chemical Physics, 1972 - pubs.aip.org
… spa hybridization for which the individual deuteron site asymmetry factors have actually been measured seems to be that for the substituted deuterocarbon compound, malonic acid-d4.…
Number of citations: 20 pubs.aip.org
M Senapati, GP Panigrahy… - The Journal of Organic …, 1985 - ACS Publications
0022-3263/85/1950-3651 $01.50/0 substrates. The “chromate ester” mechanism of the oxi-dation of alcohols has been placed on firm grounds. 2, 3 Rate-limiting CH cleavage in the …
Number of citations: 11 pubs.acs.org
T Matsuo - Pure and applied chemistry, 2003 - degruyter.com
… 1 for malonic acid and malonic acid-d4 [14]. Melting and phase-transition temperatures also change on deuteration. However, they are not directly related with the isotope effect in the vi…
Number of citations: 24 www.degruyter.com

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